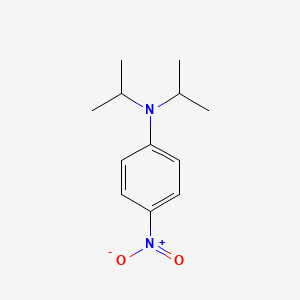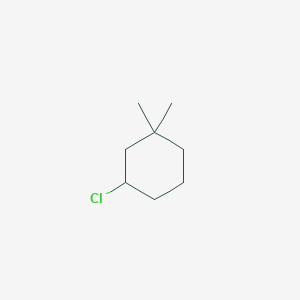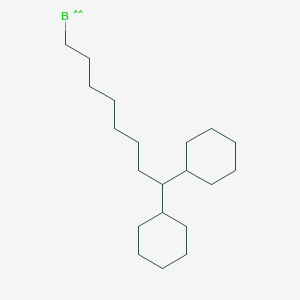
Dicyclohexyloctylborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyloctylborane is an organoboron compound with the chemical formula C18H35B. It is a borane derivative where the boron atom is bonded to two cyclohexyl groups and one octyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexyloctylborane can be synthesized through the hydroboration of 1-octene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to 1-octene in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1-octene and dicyclohexylborane are fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyloctylborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: It can be used in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the boron atom.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alkanes or alcohols, depending on the reaction conditions.
Substitution: Various substituted boranes or boronates.
Aplicaciones Científicas De Investigación
Dicyclohexyloctylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of dicyclohexyloctylborane involves the interaction of the boron atom with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds, particularly carbon-carbon bonds, through hydroboration and other reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the octyl group.
Dicyclohexylchloroborane: Contains a chlorine atom instead of the octyl group.
Dicyclohexylcarbodiimide: Contains a carbodiimide group instead of the boron atom.
Uniqueness
Dicyclohexyloctylborane is unique due to the presence of both cyclohexyl and octyl groups, which provide it with distinct steric and electronic properties. These properties make it particularly useful in selective hydroboration reactions and other organic transformations.
Propiedades
Número CAS |
38103-67-2 |
|---|---|
Fórmula molecular |
C20H37B |
Peso molecular |
288.3 g/mol |
InChI |
InChI=1S/C20H37B/c21-17-11-3-1-2-10-16-20(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h18-20H,1-17H2 |
Clave InChI |
QVJLSAWTEPWQNA-UHFFFAOYSA-N |
SMILES canónico |
[B]CCCCCCCC(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


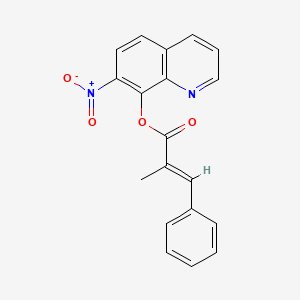
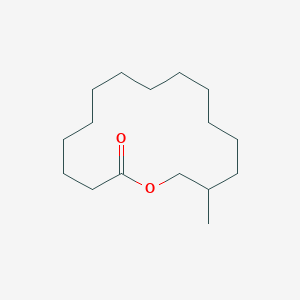
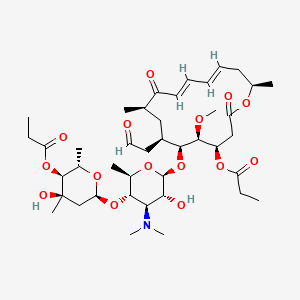
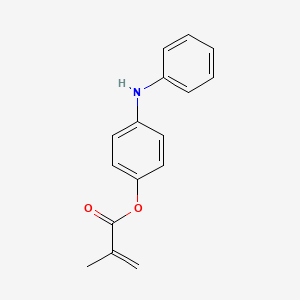
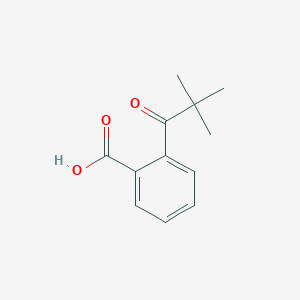
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
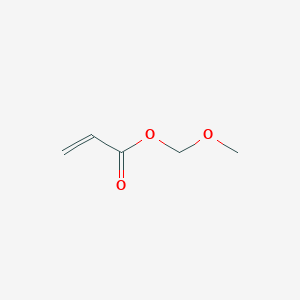
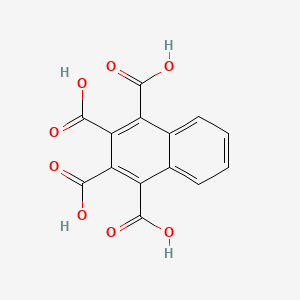
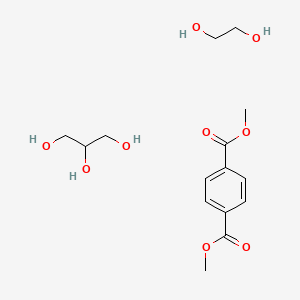
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
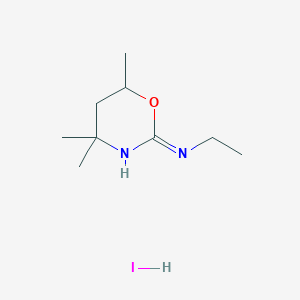
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
